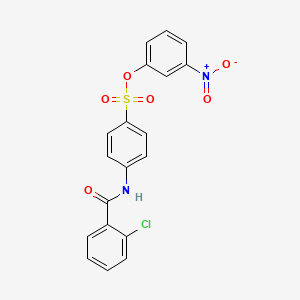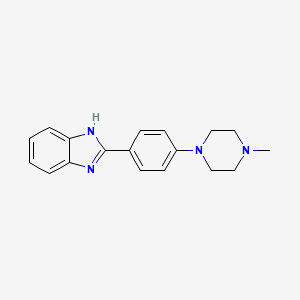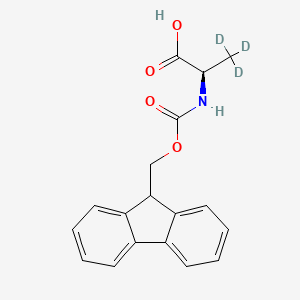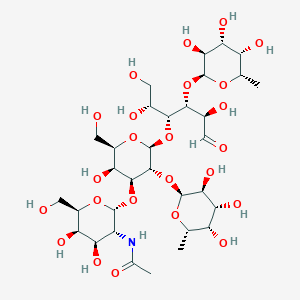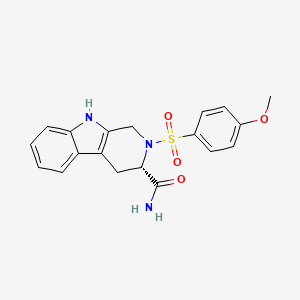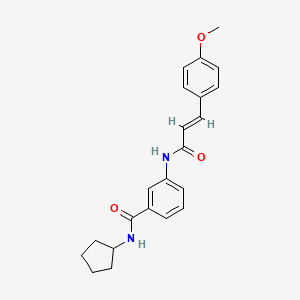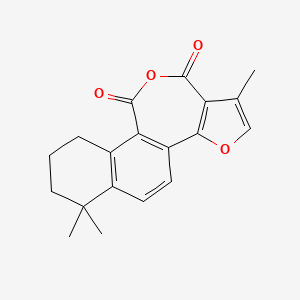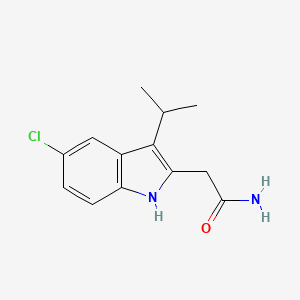
Sirt1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirt1-IN-2 is a compound known for its inhibitory effects on Silent Information Regulator 1 (SIRT1), a member of the sirtuin family of proteins. SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating various cellular processes, including aging, inflammation, and metabolism . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often begins with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sirt1-IN-2 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Sirt1-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
Sirt1-IN-2 exerts its effects by inhibiting the deacetylase activity of SIRT1. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets of this compound include key proteins involved in cellular metabolism, stress response, and aging pathways . By modulating these pathways, this compound can influence various physiological processes and potentially provide therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sirtinol: Another SIRT1 inhibitor with a similar mechanism of action but different chemical structure.
EX-527: A potent and selective SIRT1 inhibitor used in various research studies.
Suramin: An analog with inhibitory effects on SIRT1, though it also targets other proteins.
Uniqueness of Sirt1-IN-2
This compound is unique due to its specific inhibitory activity on SIRT1 and its potential therapeutic applications in a wide range of diseases. Its distinct chemical structure allows for selective targeting of SIRT1, making it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C13H15ClN2O |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
2-(5-chloro-3-propan-2-yl-1H-indol-2-yl)acetamide |
InChI |
InChI=1S/C13H15ClN2O/c1-7(2)13-9-5-8(14)3-4-10(9)16-11(13)6-12(15)17/h3-5,7,16H,6H2,1-2H3,(H2,15,17) |
Clé InChI |
IFPRJIBVYBLMFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(NC2=C1C=C(C=C2)Cl)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
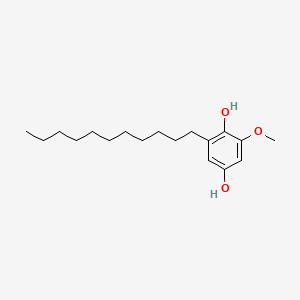
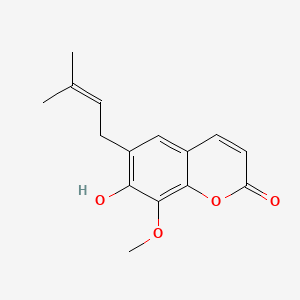
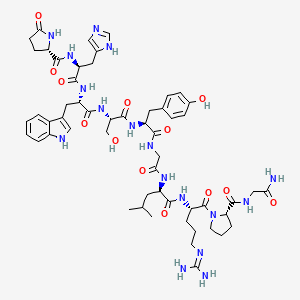
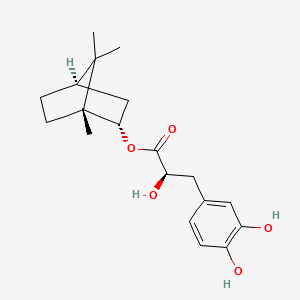
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
